(3-Amino-5-cyanophenyl)boronic acid
Overview
Description
(3-Amino-5-cyanophenyl)boronic acid: is an organoboron compound characterized by the presence of an amino group (-NH2) and a cyano group (-CN) on a phenyl ring, which is further attached to a boronic acid group (-B(OH)2). This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of (3-Amino-5-cyanophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers the formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is also known to be an inhibitor of CYP3A4, an important enzyme in drug metabolism .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki-Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-cyanophenyl)boronic acid typically involves the following steps:
Bromination: Starting with 3-aminophenylboronic acid, bromination is performed to introduce a bromine atom at the 5-position of the phenyl ring.
Cyanation: The brominated compound undergoes a cyanation reaction to replace the bromine atom with a cyano group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3-Amino-5-cyanophenyl)boronic acid: undergoes several types of reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Using nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed:
Nitro Compound: From oxidation of the amino group.
Amine: From reduction of the cyano group.
Boronate Ester: From substitution of the boronic acid group.
Scientific Research Applications
(3-Amino-5-cyanophenyl)boronic acid: is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: It is used in the development of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of materials and chemicals for industrial applications.
Comparison with Similar Compounds
(3-Amino-5-cyanophenyl)boronic acid: is compared with other similar compounds to highlight its uniqueness:
3-Cyanophenylboronic Acid: Similar structure but lacks the amino group, making it less reactive in certain cross-coupling reactions.
3-Formylphenylboronic Acid: Contains a formyl group instead of the cyano group, leading to different reactivity and applications.
4-Amino-3-cyanophenylboronic Acid: Similar structure but with different positions of the amino and cyano groups, affecting its chemical behavior.
These comparisons demonstrate the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
(3-amino-5-cyanophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJJNXUBHSBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657163 | |
Record name | (3-Amino-5-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913943-05-2 | |
Record name | (3-Amino-5-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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